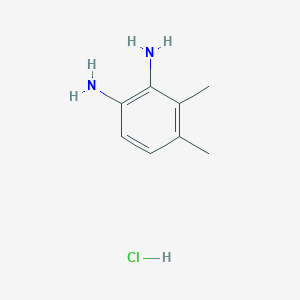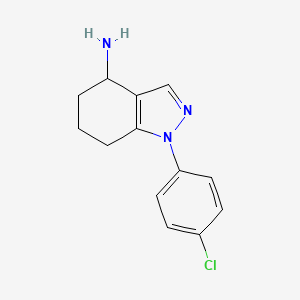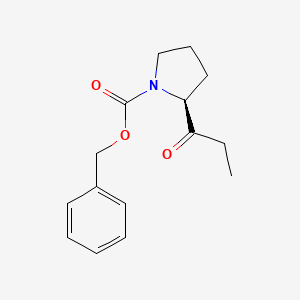
Benzyl (2S)-2-propanoylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-2-propanoylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with a propanoyl group at the 2-position. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-2-propanoylpyrrolidine-1-carboxylate typically involves the reaction of benzylamine with (S)-2-chloropropanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to cyclization under acidic conditions to form the pyrrolidine ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-propanoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propanoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various benzyl or propanoyl derivatives.
Scientific Research Applications
Benzyl (2S)-2-propanoylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl (2S)-2-propanoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, altering its conformation and activity. This interaction can lead to the inhibition or activation of the protein, resulting in various biological effects. The pathways involved in these processes are often studied using techniques like molecular docking and enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-acetylpyrrolidine-1-carboxylate
- Benzyl (2S)-2-butanoylpyrrolidine-1-carboxylate
- Benzyl (2S)-2-isobutyrylpyrrolidine-1-carboxylate
Uniqueness
Benzyl (2S)-2-propanoylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and propanoyl groups. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. The (2S) configuration plays a crucial role in determining the compound’s interaction with chiral environments, such as enzyme active sites or receptor binding pockets.
Properties
CAS No. |
208453-31-0 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl (2S)-2-propanoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-14(17)13-9-6-10-16(13)15(18)19-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1 |
InChI Key |
SQCVYWRKHCRGIJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
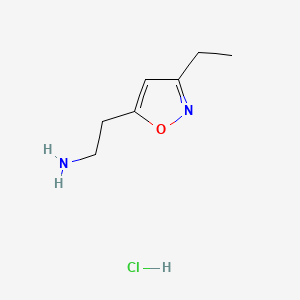
![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
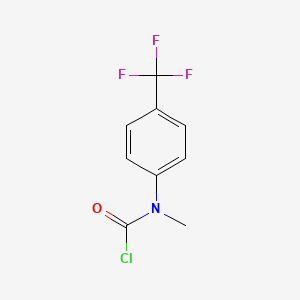


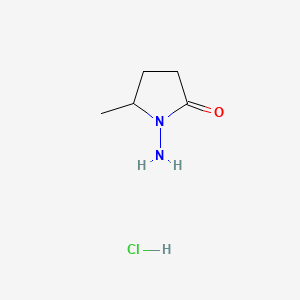
![N-[4-({[2-(3-chlorophenyl)propyl]amino}methyl)phenyl]acetamide hydrochloride](/img/structure/B13497650.png)
![Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate](/img/structure/B13497655.png)
![rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis](/img/structure/B13497661.png)
![2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)
